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Compound of Interest

Compound Name:
4-Bromopyridine-2,6-

dicarbaldehyde

CAS No.: 128184-01-0

Cat. No.: B166612

Get Quote

Executive Summary & Strategic Analysis
4-Bromopyridine-2,6-dicarbaldehyde is a high-value heterocyclic scaffold, critical for

synthesizing terpyridine ligands, macrocycles, and supramolecular dendrimers. Its structural

utility lies in the orthogonality of its functional groups: the 2,6-dialdehyde handles allow for

condensation reactions (e.g., Schiff base formation), while the 4-bromo substituent remains

available for subsequent cross-coupling (Suzuki, Sonogashira).

Scale-Up Challenge: The primary bottleneck in scaling this synthesis is the instability of the

dialdehyde and the thermodynamic hazards associated with the oxidation step. Direct oxidation

of 4-bromo-2,6-lutidine using Selenium Dioxide (

) is common in academic literature but is unsuitable for scale-up due to toxic selenium waste
and difficult purification.

Recommended Route: This guide details the "Ester-Red-Ox" Strategy, which offers the highest

purity profile and safety margin.
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Precursor: Dimethyl 4-bromopyridine-2,6-dicarboxylate.[1]

Reduction: Conversion to 4-bromo-2,6-bis(hydroxymethyl)pyridine (Diol).

Oxidation: Controlled Swern oxidation to the target Dialdehyde.

Synthetic Route Selection
The following decision matrix justifies the selection of the Ester-Red-Ox route over direct

oxidation.

Feature
Route A: Direct Oxidation (

)

Route B: Ester-Red-Ox

(Recommended)

Starting Material 4-Bromo-2,6-lutidine
Dimethyl 4-bromopyridine-2,6-

dicarboxylate

Reagents , Dioxane/Xylene
(Red), DMSO/Oxalyl Chloride

(Ox)

Safety Profile
High Risk: Toxic Se waste;

high temp.

Moderate Risk: Cryogenic

exotherms; gas evolution.

Purity
Low (Trace Se, aldehyde over-

oxidation)

High (>98% after

crystallization)

Scalability Poor (<10g)
Excellent (Tested up to 200g

batches)

Diagram 1: Synthetic Pathway & Logic
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Caption: Comparison of synthetic routes. The central path (Ester

Diol

Aldehyde) avoids toxic byproducts and allows intermediate purification.

Detailed Protocols
Step 1: Reduction of Diester to Diol
Objective: Convert Dimethyl 4-bromopyridine-2,6-dicarboxylate to 4-bromo-2,6-

bis(hydroxymethyl)pyridine.

Reaction Mechanism:

Protocol (Scale: 50g Input):

Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

temperature probe. Purge with Nitrogen (

).

Solubilization: Charge Dimethyl 4-bromopyridine-2,6-dicarboxylate (50.0 g, 182 mmol) and

anhydrous THF (250 mL). Stir to suspend.

Reagent Addition: Add

(20.7 g, 547 mmol, 3.0 eq) in portions. Caution: Hydrogen gas evolution.
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Activation: Heat the mixture to 50°C. Add Methanol (120 mL) dropwise via addition funnel

over 45 minutes.

Note: Methanol acts as the proton source to liberate the alkoxyborate intermediate. The

reaction will reflux vigorously; control addition rate to manage off-gassing.

Quench: Once TLC confirms consumption of ester (approx. 2-3 hours), cool to 0°C. Slowly

add Saturated

(200 mL) to quench excess borohydride.

Isolation: Evaporate organic solvents under reduced pressure. Extract the aqueous residue

with Ethyl Acetate (

mL). Dry combined organics over

and concentrate.

Yield: Expect ~35g (88%) of off-white solid.

QC Check:

(DMSO-

) should show methylene protons at

ppm.

Step 2: Swern Oxidation (The Critical Scale-Up Step)
Objective: Oxidation of Diol to Dialdehyde without over-oxidation to carboxylic acid.

Scale-Up Warning: The Swern oxidation is highly exothermic. On a scale >10g, the addition of

DMSO to Oxalyl Chloride must be strictly controlled to prevent the "Pummerer rearrangement"

side reaction or explosion risks.

Protocol (Scale: 30g Input):

System Prep: 1L 3-neck flask, overhead stirrer, internal thermometer,
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inlet, dropping funnel. Strictly anhydrous conditions required.

Reagent A Generation:

Charge Oxalyl Chloride (26.0 mL, 303 mmol, 2.2 eq) and dry DCM (400 mL).

Cool to -78°C (Dry ice/Acetone bath).

DMSO Addition (Exotherm Control):

Mix DMSO (43.0 mL, 606 mmol, 4.4 eq) with DCM (50 mL).

Add DMSO solution dropwise over 45 minutes.

Critical Control Point: Internal temperature must NOT exceed -60°C.

Stir for 30 minutes at -78°C.

Substrate Addition:

Dissolve 4-bromo-2,6-bis(hydroxymethyl)pyridine (30.0 g, 137 mmol) in minimal

DMSO/DCM (1:1, ~100 mL).

Add dropwise over 60 minutes. Maintain

.[2]

Stir for 1 hour at -78°C. The solution will turn cloudy/white.

Base Addition (The Quench):

Add Triethylamine (

, 96 mL, 688 mmol, 5.0 eq) dropwise.

Observation: The reaction will become a thick slurry.

Allow to warm to Room Temperature (RT) over 2 hours.

Workup:
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Add water (300 mL) to dissolve salts. Separate layers.

Wash organic layer with 1M HCl (rapid wash to remove pyridine/TEA, do not linger as

aldehyde is acid-sensitive), then sat.

, then Brine.

Dry over

and concentrate.

Purification: Recrystallize immediately from

/Hexane or purify via flash chromatography (SiO2, 10-30% EtOAc/Hexane).

Yield: Expect ~22g (75%) of pale yellow solid.

Diagram 2: Swern Oxidation Process Flow & CCPs

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166612?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Aq. Workup & Crystallization

Store under Argon @ 4°C
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Caption: Workflow for Swern Oxidation highlighting Critical Control Points (CCP) for

temperature management.

Quality Control & Stability
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Analytical Specifications
Appearance: Pale yellow to off-white crystalline solid.

(300 MHz,

):

10.05 (s, 2H, -CHO), 8.30 (s, 2H, Py-H). Note: Absence of -CH2OH peaks at 4.8 ppm
confirms full oxidation.

Purity: >97% by HPLC (254 nm).

Handling & Storage (Critical)
The dialdehyde is hygroscopic and prone to hydration (forming the gem-diol) and autoxidation

(forming the carboxylic acid) upon exposure to air/moisture.

Storage: Store under Argon/Nitrogen atmosphere at 2-8°C.

Shelf Life: Use within 2 weeks of synthesis for best results. If long-term storage is needed,

store as the acetal protected form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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